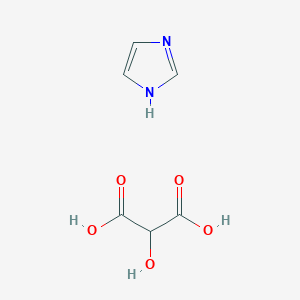

2-hydroxypropanedioic acid;1H-imidazole

Description

Propriétés

Numéro CAS |

659743-45-0 |

|---|---|

Formule moléculaire |

C6H8N2O5 |

Poids moléculaire |

188.14 g/mol |

Nom IUPAC |

2-hydroxypropanedioic acid;1H-imidazole |

InChI |

InChI=1S/C3H4N2.C3H4O5/c1-2-5-3-4-1;4-1(2(5)6)3(7)8/h1-3H,(H,4,5);1,4H,(H,5,6)(H,7,8) |

Clé InChI |

BZUAMHCJNUDGFR-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=CN1.C(C(=O)O)(C(=O)O)O |

Origine du produit |

United States |

Synthetic Methodologies and Preparative Routes for 2 Hydroxypropanedioic Acid;1h Imidazole Systems

Solution-Phase Crystallization Techniques for Salt and Co-crystal Formation

Solution-phase crystallization is a primary method for obtaining the 2-hydroxypropanedioic acid;1H-imidazole salt in a crystalline form. This technique involves dissolving both imidazole (B134444) and malic acid in a suitable solvent, followed by crystallization as the salt precipitates out of the solution. The process can be initiated by cooling the solution, slowly evaporating the solvent, or adding an anti-solvent.

The formation of the salt from solution is driven by the acid-base reaction where a proton is transferred from malic acid to one of the nitrogen atoms of the imidazole ring, creating an imidazolium (B1220033) cation and a malate (B86768) anion. nih.govnih.gov These ions then self-assemble into a crystal lattice stabilized by strong hydrogen bonds. In protein crystallography, specific concentrations of imidazole malate are used as part of crystallization screening kits, highlighting the controlled and reproducible nature of its preparation from aqueous solutions. nsf.govnih.govacs.org For instance, a common protocol involves preparing stock solutions of imidazole and malic acid and then titrating one with the other to achieve a desired pH before dilution to the final concentration. nih.govacs.org The general principle for purifying imidazoles via crystallization involves forming a salt with an acid in a liquid phase, from which the imidazolium salt crystals are obtained. nih.gov

Mechanochemical Synthesis Approaches for this compound

Mechanochemical synthesis offers a solvent-free or low-solvent alternative to traditional solution-based methods. This approach, which includes techniques like grinding and ball-milling, involves the direct reaction of solid reactants under mechanical force. The synthesis of organic salts, including those incorporating imidazole and dicarboxylic acids, has been successfully demonstrated using these solvent-free mechanochemical methods. nih.gov

This technique is recognized as a sustainable protocol and can sometimes produce compounds that are not accessible through standard solution-based conditions. nih.gov For the this compound system, this would involve milling solid imidazole with solid malic acid. The energy supplied by the milling process facilitates the acid-base reaction and the formation of the imidazolium malate salt in the solid state. While liquid-assisted grinding (LAG), where a small amount of solvent is added, can accelerate the process, neat (solvent-free) grinding is also effective. nih.gov The preparation of multicomponent pharmaceutical materials, such as complexes between a drug and maleic acid (a similar dicarboxylic acid), has been achieved through mechanochemistry. researchgate.net

Green Chemistry Principles in the Preparation of Imidazole and Malic Acid Derivatives

The synthesis of imidazole derivatives is increasingly guided by the principles of green chemistry, which prioritize the use of non-toxic, renewable materials and energy-efficient processes. najah.edu Malic acid, being a naturally occurring and non-toxic organic acid, is considered an excellent candidate for use as an environmentally friendly catalyst and reactant. najah.edu

Key green chemistry aspects applicable to this system include:

Use of Natural Catalysts : Naturally occurring organic acids like malic acid can serve as effective and green acid catalysts in organic transformations, replacing more hazardous mineral acids. najah.edu

Solvent-Free Reactions : Both mechanochemical synthesis and microwave-assisted reactions under solvent-free conditions represent greener alternatives to traditional solvent-heavy methods. These techniques reduce waste, shorten reaction times, and can lead to higher yields. najah.edu

Energy Efficiency : Microwave irradiation, in particular, has been shown to reduce reaction times and improve yields in the synthesis of imidazoles when compared to conventional heating. najah.edu The energy is transferred efficiently and directly to the reacting molecules. acs.org

The use of malic acid aligns with several green chemistry principles, including the use of renewable feedstocks and the design of less hazardous chemical syntheses. wikipedia.org

Control over Stoichiometry, Polymorphism, and Solvate Formation in this compound Synthesis

Control over the final solid form of the this compound system is critical as it dictates the material's physical and chemical properties. This includes managing the stoichiometry, identifying and controlling polymorphs, and understanding the potential for solvate formation.

Stoichiometry : The reaction between imidazole and malic acid typically results in a salt with a 1:1 stoichiometric ratio. nih.gov This is due to the transfer of a single proton from one of malic acid's two carboxylic groups to the imidazole ring to form the imidazolium cation. nih.gov The molecular formula C₇H₁₀N₂O₅, listed for imidazole malate, corresponds to a 1:1 adduct of the two parent molecules. nih.gov

Polymorphism : Polymorphism, the ability of a substance to exist in more than one crystal structure, is a known phenomenon in organic salts. nih.govnih.gov Different polymorphs can exhibit different stabilities and properties. While specific polymorphs of imidazolium malate are not detailed in the reviewed literature, the synthesis of imidazole-based salts with other acids has shown that crystallization conditions can influence the resulting supramolecular arrangement. nih.gov The formation of different hydrogen-bonding networks can lead to distinct crystalline forms.

Solvate Formation : Solvates are crystalline forms that incorporate molecules of the crystallization solvent into the lattice. The formation of a hydrated salt, an imidazolium picrate (B76445) monohydrate, has been documented, indicating that when water is used as a solvent, it can be incorporated into the final crystal structure. nih.govnih.gov Therefore, in the synthesis of imidazolium malate from aqueous solutions, the formation of hydrates is a possibility that must be considered.

The crystal structure is stabilized by a network of hydrogen bonds, primarily the charge-assisted N⁺-H···O⁻ bond between the imidazolium cation and the malate anion, as well as potential O-H···O⁻ interactions between malate anions. nih.gov

| Parameter | Description | Controlling Factors | Relevant Findings | Citation |

|---|---|---|---|---|

| Stoichiometry | The molar ratio of imidazole to malic acid in the final salt. | Reactant molar ratios, pKa difference. | Typically forms a 1:1 salt (imidazolium malate). | nih.govnih.gov |

| Polymorphism | The existence of multiple crystalline forms of the same compound. | Crystallization solvent, temperature, cooling rate, pressure. | Common in organic salts; different polymorphs can arise from varied supramolecular arrangements. | nih.govnih.gov |

| Solvate Formation | Incorporation of solvent molecules into the crystal lattice. | Choice of solvent for crystallization. | Hydrate formation is possible when using aqueous solutions. | nih.govnih.gov |

| Primary Interaction | The dominant intermolecular force holding the crystal lattice together. | Acid-base nature of reactants. | Proton transfer from malic acid to imidazole, forming a charge-assisted N⁺-H···O⁻ hydrogen bond. | nih.govnih.gov |

Catalytic Roles of Malic Acid in Imidazole Derivative Synthesis

Beyond being a reactant for salt formation, malic acid can act as an effective and environmentally friendly acid catalyst for the synthesis of more complex, substituted imidazoles. najah.edu In multi-component reactions to form, for example, 2,4,5-trisubstituted imidazoles, an acid catalyst is often required. nih.gov

Studies have shown that naturally occurring organic acids, including malic acid, can promote these reactions efficiently, particularly under solvent-free conditions with microwave heating. najah.edu In a comparison of various natural organic acids (citric, oxalic, tartaric, malic, succinic, malonic, and fumaric), malic acid demonstrated superior reactivity for imidazole synthesis under both conventional and microwave irradiation conditions. najah.edu The catalytic activity is attributed to its ability to act as a proton donor, facilitating key steps in the reaction mechanism. The yield of the imidazole product was found to increase with the amount of malic acid used, up to an optimal catalytic quantity. najah.edu

| Acid Catalyst | General Performance | Key Advantage | Citation |

|---|---|---|---|

| Malic Acid | Superior reactivity compared to other tested natural acids. | High yields in short reaction times, especially under microwave irradiation. | najah.edu |

| Citric Acid | Effective as a green catalyst. | Environmentally benign and readily available. | najah.edu |

| Tartaric Acid | Effective as a green catalyst. | Natural, non-toxic option. | najah.edu |

| Oxalic Acid | Effective as a green catalyst. | Simple dicarboxylic acid catalyst. | najah.edu |

Crystallographic and Spectroscopic Characterization Methodologies of 2 Hydroxypropanedioic Acid;1h Imidazole

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to elucidate the precise coordinates of each atom in the unit cell, bond lengths, bond angles, and the nature of intermolecular interactions, such as hydrogen bonds.

For 2-hydroxypropanedioic acid;1H-imidazole, SC-XRD analysis would confirm the formation of a salt by identifying the proton transfer from the carboxylic acid to the imidazole (B134444) ring. The analysis would reveal the conformation of the tartronate anion and the imidazolium (B1220033) cation and, most importantly, detail the extensive hydrogen-bonding network that stabilizes the crystal lattice. In analogous structures, such as imidazolium L-tartrate, the crystal structure is stabilized by a network of N-H···O and O-H···O hydrogen bonds between the cation and anion. nih.govresearchgate.net Similarly, in the co-crystal of 4-hydroxybenzoic acid and 1H-imidazole, intermolecular O-H···O and C-H···O hydrogen bonds link the molecules into a three-dimensional network. nih.gov

The key crystallographic parameters obtained from an SC-XRD experiment are summarized in a data table. The data presented below for the related compound, 4-hydroxybenzoic acid–1H-imidazole, illustrates the type of information generated. nih.gov

Table 1: Illustrative Crystallographic Data for an Imidazole-Acid Salt (4-Hydroxybenzoic acid–1H-imidazole)

| Parameter | Value |

|---|---|

| Chemical Formula | C₇H₆O₃·C₃H₄N₂ |

| Formula Weight | 206.20 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.601 (2) |

| b (Å) | 10.530 (2) |

| c (Å) | 10.586 (2) |

| β (°) | 113.759 (3) |

| Volume (ų) | 979.6 (4) |

| Z (molecules/unit cell) | 4 |

Data sourced from a study on 4-hydroxybenzoic acid–1H-imidazole. nih.gov

This technique provides an unambiguous determination of the molecular structure in the solid state.

Powder X-ray Diffraction for Phase Identification and Purity Assessment

Powder X-ray Diffraction (PXRD) is a rapid and non-destructive technique used to analyze polycrystalline (powdered) samples. It is essential for phase identification, purity assessment, and quality control. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint."

For this compound, the experimental PXRD pattern would be used to:

Confirm Phase Identity: The obtained pattern can be compared to a pattern simulated from the single-crystal X-ray diffraction data to confirm that the bulk material has the same crystal structure.

Assess Purity: The presence of sharp, well-defined peaks indicates a highly crystalline material. nih.govresearchgate.net Conversely, the absence of peaks corresponding to the starting materials (tartronic acid and imidazole) confirms the completion of the reaction and the purity of the salt.

Detect Polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns, making PXRD a critical tool in polymorph screening.

The pattern consists of a plot of diffracted X-ray intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the cell.

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Interaction Analysis

Solid-state NMR (ssNMR) spectroscopy is a powerful technique for probing the local chemical environment of atoms in solid materials. mst.edunih.gov Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR provides information on the structure and dynamics in the solid state. libretexts.orgwikipedia.org

For this compound, ssNMR would provide key insights:

¹³C CP/MAS NMR: Cross-polarization magic-angle spinning (CP/MAS) ¹³C NMR spectra would show distinct resonances for the carbon atoms in the imidazolium and tartronate ions. The chemical shifts of the carboxylate carbon (COO⁻) and the imidazole ring carbons would differ significantly from those in the neutral precursor molecules, confirming salt formation.

¹⁵N CP/MAS NMR: The ¹⁵N spectrum is highly sensitive to the protonation state of nitrogen atoms. A significant shift would be observed for the imidazole nitrogen atoms upon protonation to form the imidazolium cation, providing direct evidence of the acid-base reaction.

¹H ssNMR: The chemical shift of protons involved in hydrogen bonding is a sensitive indicator of the strength of that bond. acs.org In the ¹H ssNMR spectrum, the N-H protons of the imidazolium cation would exhibit a characteristic downfield shift, and specialized techniques can be used to measure internuclear distances and probe intermolecular contacts. acs.org

These experiments collectively provide a detailed picture of the molecular structure, packing, and intermolecular interactions that are not accessible by other methods.

Vibrational Spectroscopy (Infrared and Raman) for Hydrogen Bonding Network Elucidation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of molecules. The frequencies of these vibrations are sensitive to bond strength, molecular structure, and intermolecular interactions, particularly hydrogen bonding. nih.govnih.gov

In the characterization of this compound, these techniques are used to confirm salt formation and analyze the hydrogen-bonding network:

O-H and N-H Stretching Region: A key indicator of salt formation is the disappearance of the broad absorption band characteristic of the carboxylic acid O-H stretch (typically ~2500-3300 cm⁻¹) and the appearance of distinct N-H stretching bands from the imidazolium cation. The position and broadening of these N-H bands provide information about their involvement in hydrogen bonding.

Carbonyl Stretching Region: The strong C=O stretching vibration of the carboxylic acid (around 1700-1730 cm⁻¹) is replaced by two characteristic bands for the carboxylate anion (COO⁻): an asymmetric stretching band (νas) around 1550-1620 cm⁻¹ and a symmetric stretching band (νs) around 1300-1420 cm⁻¹.

Imidazole Ring Modes: The vibrational modes of the imidazole ring shift upon protonation, providing further confirmation of the formation of the imidazolium cation.

The table below presents typical vibrational frequencies for the functional groups involved, illustrating the expected changes upon salt formation.

Table 2: Illustrative IR Absorption Frequencies for Acid-Base Salt Formation

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Observation in Salt |

|---|---|---|---|

| Carboxylic Acid (R-COOH) | O-H stretch | 2500 - 3300 (broad) | Disappears |

| Carboxylic Acid (R-COOH) | C=O stretch | 1700 - 1730 | Disappears |

| Carboxylate (R-COO⁻) | Asymmetric stretch | N/A | Appears (1550 - 1620) |

| Carboxylate (R-COO⁻) | Symmetric stretch | N/A | Appears (1300 - 1420) |

Thermal Analysis Techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) for Phase Behavior Research

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are fundamental to characterizing the stability and phase behavior of crystalline salts.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. For this compound, a DSC thermogram would reveal a sharp endothermic peak corresponding to its melting point, indicating the temperature at which the crystal lattice breaks down. The area under this peak corresponds to the enthalpy of fusion. The sharpness of the peak is also an indicator of the sample's purity.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique is used to determine the thermal stability and decomposition temperature of the compound. A TGA curve for the salt would show a stable mass up to a certain temperature, after which a sharp decrease in mass would indicate decomposition. researchgate.net Studies on imidazole derivatives and imidazolium salts show that their thermal stability is influenced by factors such as alkyl chain length and the nature of the anion. researchgate.net

Table 3: Illustrative Thermal Analysis Data for an Imidazole Derivative

| Analysis Type | Parameter | Illustrative Value | Interpretation |

|---|---|---|---|

| DSC | Melting Point (Tₘ) | 90.19 °C | Temperature of solid-to-liquid phase transition |

| DSC | Enthalpy of Fusion (ΔH) | 159.5 J/g | Energy required to melt the solid |

Data based on values for an imidazole compound.

Together, DSC and TGA provide crucial information about the material's thermal stability, melting behavior, and useful temperature range.

Computational and Theoretical Investigations of 2 Hydroxypropanedioic Acid;1h Imidazole Interactions

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the stability, reactivity, and electronic properties of the 2-hydroxypropanedioic acid;1H-imidazole complex. arxiv.org Methods like Density Functional Theory (DFT) and ab initio calculations are employed to determine the electronic structure and energetics of this system. researchgate.netscirp.org

Detailed research findings from these calculations reveal the nature of the molecular orbitals and the distribution of electron density. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are of particular importance, as their energy gap (HOMO-LUMO gap) is a key indicator of chemical reactivity and stability. researchgate.netresearchgate.net For the imidazole (B134444) moiety, the HOMO is typically localized on the ring, indicating its electron-donating capability, while the LUMO distribution reflects its electron-accepting sites. rsc.org In the complex with malic acid, the acidic protons of the carboxylic acid groups interact strongly with the lone pair electrons on the nitrogen atoms of imidazole. rsc.org

DFT calculations can quantify the energetics of this interaction, including the binding energy of the complex and the energy barriers for conformational changes. researchgate.net For instance, calculations on imidazole and its derivatives show that substituents can tune the electronic properties; similarly, the formation of a salt or co-crystal with malic acid significantly alters the electronic landscape of both molecules. rsc.org The transfer of a proton from malic acid to imidazole to form an imidazolium-malate ion pair is an energetically favorable process that can be precisely modeled. nih.gov

Table 1: Calculated Electronic Properties of Imidazole Derivatives

| Compound/Complex | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Source |

|---|---|---|---|---|---|

| 6-methyl-2-(4-metoxyphenylimidazole)[1,2α]pyridine | 7.199 | -2.985 | 10.184 | - | researchgate.net |

| Imidazole-Chalcone Hybrid (HL1) | - | - | - | - | scirp.org |

| Imidazole-Chalcone Hybrid (HL2, nitro-substituted) | - | - | - | - | scirp.org |

| 4(5)-Imidazole-carbaldehyde-N(5)-phenylthiosemicarbazone | - | - | - | 5.4185 | orientjchem.org |

| Imidazole-centered tripodal chromophore (1b) | -6.12 | -3.67 | 2.45 | - | rsc.org |

| Imidazole-centered tripodal chromophore (2b) | -6.11 | -3.55 | 2.56 | - | rsc.org |

Note: Direct computational data for the this compound complex is not broadly published in a comparative context. This table presents data for various imidazole derivatives to illustrate the types of parameters derived from quantum chemical calculations. The interaction with malic acid would further modify these values.

Molecular Dynamics Simulations for Intermolecular Interactions and Proton Transfer Dynamics

Molecular Dynamics (MD) simulations offer a window into the time-dependent behavior of the this compound system in various environments, such as in aqueous solution or the solid state. nih.govmdpi.com These simulations model the movements of atoms and molecules over time, providing insights into intermolecular interactions and dynamic processes like proton transfer. nih.govplos.org

In an aqueous environment, MD simulations show how malic acid and imidazole molecules associate. nih.gov These interactions are dominated by hydrogen bonding between the carboxylic acid groups of malate (B86768) and the nitrogen atoms of imidazole. nih.govnih.gov Simulations can reveal the formation and lifetime of these hydrogen bonds, as well as the structure of the solvation shells around the complex. nih.gov Studies on similar systems, like drug-like compounds with maleic acid, demonstrate that the dicarboxylate anion is a potent organizer, forming multiple strong hydrogen bonds and facilitating the assembly of supramolecular structures. nih.gov

A key area of investigation using MD is the dynamics of proton transfer. nih.govnih.gov Imidazole is known to facilitate proton transport through a Grotthuss-type mechanism, where protons hop along chains of hydrogen-bonded imidazole molecules. nih.govresearchgate.net MD simulations, particularly those using reactive force fields (e.g., MS-EVB), can model this process explicitly. nih.govresearchgate.net In the presence of malic acid, which acts as a proton source, simulations can elucidate how a proton is initially transferred from the acid to an imidazole molecule, forming an imidazolium (B1220033) cation, and how this excess proton subsequently propagates through the surrounding imidazole network. nih.govrsc.org The rate of this transfer is often limited by the reorientation of imidazole molecules within the hydrogen-bonded network. researchgate.net

Table 2: Key Dynamic Events from MD Simulations of Imidazole Systems

| Process | System | Timescale | Key Finding | Source |

|---|---|---|---|---|

| Proton Hopping | Liquid Imidazole | ~36 ps⁻¹ (hopping rate) | Proton diffusion is enhanced by ~40% through Grotthuss shuttling. | researchgate.net |

| Proton Transport | Liquid Imidazole | 1 ns (total simulation) | Proton diffusion is ~8 times higher than molecular self-diffusion. | nih.gov |

| Molecular Reorientation | Liquid Imidazole | Picoseconds | Reorganization of hydrogen bonds via rotation is a key step in proton transport. | stanford.edu |

| Solute Association | β-D-glucopyranose and Imidazole | - | Weak stacking interactions (~0.25 kcal/mol) and significant H-bonding observed. | nih.gov |

Density Functional Theory (DFT) Applications to Hydrogen Bonding and Solid-State Phenomena

Density Functional Theory (DFT) is a powerful and widely used computational method to investigate hydrogen bonding and solid-state properties of molecular complexes like imidazole malate. nih.govrsc.org DFT provides accurate descriptions of geometric parameters (bond lengths and angles), interaction energies, and vibrational frequencies associated with hydrogen bonds. nih.gov

In the this compound system, strong hydrogen bonds of the N-H···O and O-H···N type are expected. DFT calculations can precisely determine the length of these bonds and the corresponding interaction energies. nih.gov For instance, studies on the interaction between an imidazolium cation and anions show that DFT functionals like MPW1K can accurately describe the strong hydrogen bonds formed. researchgate.net When malic acid donates a proton to imidazole, a strong ionic hydrogen bond forms between the newly formed imidazolium cation and the malate anion. DFT is crucial for characterizing the potential energy surface of this interaction, revealing whether the proton is localized on the nitrogen or shared between the nitrogen and oxygen atoms in a low-barrier hydrogen bond. nih.gov

In the solid state, DFT is applied to understand the crystal structure and its properties. It can be used to calculate lattice energies, predict the most stable packing arrangements, and analyze the network of hydrogen bonds that defines the crystal. rsc.org By calculating the vibrational spectra (e.g., IR and Raman), DFT helps to interpret experimental data. For example, the stretching frequency of an N-H group involved in a strong hydrogen bond is significantly red-shifted, a feature that can be quantified by DFT calculations. nih.gov

Table 3: Representative DFT-Calculated Hydrogen Bond Parameters

| System | H-Bond Type | Calculated Bond Length (Å) | Calculated Interaction Energy (kJ/mol) | Source |

|---|---|---|---|---|

| Imidazolium–Imidazolium Complex | N-H···N | 2.760 (N···N distance) | - | nih.gov |

| Protonated API—Maleic Acid Monoanion | Multiple H-bonds | - | > 70 (Total for trimer) | nih.gov |

| Imidazole on Cu₂O(111) | N···Cu and N-H···O | - | ~ -1.6 eV (~154 kJ/mol) | rsc.org |

| Imidazolium + F⁻ | N-H···F | - | > 100 | researchgate.net |

Note: The table shows representative values from different imidazole-containing systems to illustrate the strength and nature of hydrogen bonds that DFT can model. The specific values for the imidazole-malate complex would depend on its precise stoichiometry and crystalline form.

Predictive Modeling of Crystal Packing and Polymorphism

The prediction of how molecules will arrange themselves in a crystal lattice is a major challenge in materials science, known as Crystal Structure Prediction (CSP). nih.gov For a system like this compound, which can form a salt or a co-crystal, CSP methods are used to explore potential crystal packing arrangements and identify likely polymorphs (different crystal structures of the same compound). nih.govrsc.org

The CSP process is typically hierarchical. nih.gov It begins by generating a vast number of hypothetical crystal structures based on the molecular geometries of imidazole and malic acid. youtube.com This search considers various possible space groups and arrangements. These initial structures are then ranked using computationally inexpensive methods like classical force fields. The most promising low-energy candidates are subsequently subjected to more accurate, but computationally intensive, refinement using dispersion-corrected DFT. nih.gov This final step provides accurate lattice energies, which are crucial for creating a crystal energy landscape that ranks the predicted structures by their relative stability. rsc.org

Exploration of Proton Transfer Mechanisms within Imidazole-Malate Hydrogen Bonding Networks

The hydrogen bonding network formed between 2-hydroxypropanedioic acid and 1H-imidazole provides a pathway for proton transfer, a fundamental process that can be explored in detail through computational methods. rsc.orgnih.gov The amphoteric nature of imidazole, meaning it can act as both a proton donor and acceptor, is key to its role in facilitating proton transport. nih.govacs.org

Computational studies, particularly DFT and ab initio MD, are used to map out the potential energy surface for proton movement. nih.govnih.gov The mechanism typically begins with the transfer of a proton from one of the carboxylic acid groups of malic acid to the basic nitrogen site of an adjacent imidazole molecule. nih.gov This step is highly favorable, as malic acid is a significantly stronger acid (pKa1 ≈ 3.4) than the imidazolium ion (pKa ≈ 7.0). researchgate.net

Once the imidazolium-malate ion pair is formed, the "excess" proton on the imidazolium cation can be transferred to a neighboring neutral imidazole molecule. nih.gov This initiates a cascade of proton hops along a chain of hydrogen-bonded imidazoles, a process known as the Grotthuss mechanism. rsc.orgresearchgate.net Theoretical models show that this structural diffusion of protons is much faster than the physical diffusion of the molecules themselves. nih.gov The rate-limiting step in this process is often the rotational reorientation of imidazole molecules, which is necessary to align them for the next proton hop. researchgate.netstanford.edu

The efficiency of proton transfer is greatest when the pKa values of the proton donor and acceptor are closely matched, as this leads to the formation of short, strong, low-barrier hydrogen bonds. nih.gov While the initial transfer from malic acid to imidazole is straightforward, the subsequent transfers between imidazole molecules represent a scenario of matched pKa values, allowing for efficient proton transport through the network. nih.gov

Supramolecular Architectures and Crystal Engineering of 2 Hydroxypropanedioic Acid;1h Imidazole Systems

Design Principles for Hydrogen-Bonded Organic Frameworks Utilizing Malate (B86768) and Imidazole (B134444) Moieties

The design of hydrogen-bonded organic frameworks (HOFs) relies on the predictable and reliable formation of specific hydrogen-bonding patterns, known as supramolecular synthons. In the case of systems containing malate and imidazole, the primary design principle revolves around the interaction between the acidic carboxylic acid groups of 2-hydroxypropanedioic acid and the basic nitrogen atoms of 1H-imidazole.

A key factor in the formation of these frameworks is the transfer of a proton from the more acidic carboxylic acid to the basic imidazole, resulting in the formation of an imidazolium (B1220033) cation and a malate anion. This ionic pairing introduces strong charge-assisted hydrogen bonds, which are significantly more robust than neutral hydrogen bonds and play a crucial role in directing the crystal packing. The resulting imidazolium cation and malate anion then act as building blocks, or tectons, that self-assemble into extended networks.

Common supramolecular synthons observed in the crystal structures of salts formed between imidazoles and carboxylic acids include the R2²(7) and R2²(8) graph set motifs. researchgate.net These motifs describe the hydrogen-bonding patterns between the imidazolium cation and the carboxylate groups of the anion. The hydroxyl group on the malate anion can also participate in hydrogen bonding, either as a donor or an acceptor, further influencing the dimensionality and topology of the resulting framework. The interplay of these various hydrogen-bonding interactions can lead to the formation of one-dimensional (1D) chains, two-dimensional (2D) sheets, or complex three-dimensional (3D) architectures. daneshyari.compsu.edu

Role of Charge-Assisted Hydrogen Bonds in Crystal Assembly

Charge-assisted hydrogen bonds (CAHBs) are a dominant cohesive force in the crystal assembly of 2-hydroxypropanedioic acid;1H-imidazole systems. rsc.org These interactions, which occur between the positively charged imidazolium cation and the negatively charged malate anion, are significantly stronger and more directional than neutral hydrogen bonds. rsc.org The primary CAHBs are of the N⁺-H···O⁻ type, forming between the protonated nitrogen atoms of the imidazolium ring and the oxygen atoms of the carboxylate groups of the malate anion.

Influence of Anion and Cationic Components on Supramolecular Synthons

The imidazolium cation, while being a primary hydrogen bond donor through its N-H groups, can also have its hydrogen-bonding capabilities modulated by substitution on the imidazole ring. Although the present discussion focuses on the parent 1H-imidazole, it is worth noting that the introduction of substituents would alter the steric and electronic properties of the cation, thereby influencing the geometry of the supramolecular synthons.

The interplay between the hydrogen-bonding capabilities of both the malate anion and the imidazolium cation dictates which synthons are preferentially formed. For instance, the robust R2²(7) and R2²(8) synthons are commonly observed in imidazole-carboxylate systems. researchgate.net However, the presence of the additional hydroxyl group in the malate anion can lead to competition or cooperation between different hydrogen-bonding motifs, potentially resulting in more complex and unique supramolecular assemblies. The final crystal structure is a result of a delicate balance between the formation of the strongest possible hydrogen bonds and the most efficient packing of the ionic components.

Co-crystal and Salt Formation Strategies with this compound

The interaction between 2-hydroxypropanedioic acid and 1H-imidazole can lead to the formation of either a salt or a co-crystal, with the outcome largely dependent on the difference in the pKa values of the interacting functional groups. Given the acidic nature of the carboxylic acid groups and the basicity of the imidazole nitrogen, proton transfer is highly probable, leading to the formation of an imidazolium malate salt. daneshyari.comresearchgate.net

Common strategies for the preparation of such multicomponent crystalline forms include:

Solution Crystallization: This is the most prevalent method, where stoichiometric amounts of 2-hydroxypropanedioic acid and 1H-imidazole are dissolved in a suitable solvent or solvent mixture. Slow evaporation of the solvent allows for the gradual self-assembly of the ionic components into a crystalline solid. nih.gov The choice of solvent can be critical, as solvent molecules can sometimes be incorporated into the crystal lattice, forming solvates.

Grinding (Mechanochemistry): This solid-state method involves the grinding of the two components together, either neat or with a small amount of a liquid additive (liquid-assisted grinding). The mechanical energy provided can induce the proton transfer and formation of the salt without the need for bulk solvent.

Slurry Conversion: In this technique, a suspension of one component is stirred in a solution of the other. Over time, the less stable solid phase will convert to the more thermodynamically stable salt form.

The resulting crystalline product, whether a salt or a co-crystal, will exhibit distinct physicochemical properties, such as melting point, solubility, and stability, compared to the individual starting materials.

Polymorphism and Structural Diversity in the this compound System

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a well-documented phenomenon in molecular crystals, including multicomponent systems like salts and co-crystals. nih.govnih.gov The this compound system possesses the potential for polymorphism due to the conformational flexibility of the malate anion and the possibility of different hydrogen-bonding arrangements between the ionic components.

Advanced Research Applications Non Clinical of 2 Hydroxypropanedioic Acid;1h Imidazole

Catalytic Systems and Reaction Mechanism Studies where Malic Acid or Imidazole (B134444) Acts as a Component

Both malic acid and imidazole are significant in the field of catalysis, employed for their ability to facilitate and influence a variety of chemical transformations.

Imidazole as a Catalyst: Imidazole and its derivatives serve as highly effective nucleophilic and organocatalysts. rsc.orgyoutube.com The imidazole ring, containing both a pyridine-like nitrogen and a pyrrole-like nitrogen, can function as a potent catalyst in reactions such as the hydrolysis of esters. youtube.comacs.org In these mechanisms, the imidazole acts as a nucleophile, attacking the ester to form an intermediate species that is more readily hydrolyzed. youtube.com This catalytic activity is also harnessed in multicomponent reactions for the synthesis of diverse and functionalized heterocyclic molecules. rsc.org

Malic Acid in Catalysis: Malic acid serves as a substrate in various catalytic processes aimed at producing value-added chemicals. Research has focused on its catalytic conversion into key precursors for other industrial syntheses. For instance, the oxidative dehydrogenation of malic acid over platinum-bismuth catalysts can selectively yield oxaloacetic acid, a precursor for amino acids. rsc.org Other studies have investigated its conversion over iron-doped catalysts to produce pyruvic and acetic acid. acs.org The esterification of malic acid has also been thoroughly studied using a range of homogeneous and heterogeneous catalysts to produce malic acid esters. finechem-mirea.rufinechem-mirea.ru

| Component | Catalytic Role/Reaction | Catalyst Used | Key Product(s) | Reference |

|---|---|---|---|---|

| Imidazole | Organocatalyst for Multicomponent Reactions | Imidazole | Functionalized 2-amino-4H-chromenes, dienes | rsc.org |

| Imidazole | Nucleophilic catalyst for ester hydrolysis | Imidazole | Corresponding acid and alcohol | youtube.comacs.org |

| Malic Acid | Oxidative Dehydrogenation | Pt–Bi/C | Oxaloacetic Acid | rsc.org |

| Malic Acid | Oxidative Dehydrogenation/Decarboxylation | Iron-doped Co₃O₄ | Pyruvic Acid, Acetic Acid | acs.org |

| Malic Acid | Esterification | Amberlyst 36 Dry, Sulfuric Acid, etc. | Dibutyl malate (B86768) | finechem-mirea.rufinechem-mirea.ru |

Materials Science Implications, including Non-Linear Optical (NLO) Materials and Proton Conducting Systems

The combination of a chiral dicarboxylic acid like malate with a heterocyclic base like imidazole creates materials with significant potential in materials science, particularly in optics and energy applications.

Non-Linear Optical (NLO) Materials: Organic compounds that crystallize in non-centrosymmetric space groups are of great interest for NLO applications, which are crucial for laser technology and telecommunications. bohrium.comresearchgate.net Imidazolium (B1220033) L-tartrate (IMLT), a salt formed between imidazole and tartaric acid (a structurally similar dihydroxy-dicarboxylic acid to malic acid), has been identified as a promising NLO crystal. scispace.com Studies show that IMLT crystals exhibit a Second Harmonic Generation (SHG) efficiency significantly higher than that of the standard inorganic NLO material, potassium dihydrogen phosphate (B84403) (KDP). scispace.com Furthermore, doping these organic crystals with metal ions, such as copper (Cu), can further enhance their NLO properties, durability, and conductivity. bohrium.com

| Material | SHG Efficiency (vs. KDP) | Key Finding | Reference |

|---|---|---|---|

| Imidazolium L-Tartrate (IMLT) | 3.5 times | A potential NLO material with high thermal stability. | scispace.com |

| Pure IMLT | 1.76 times | Doping with copper significantly improves the SHG efficiency. | bohrium.com |

| Cu-doped IMLT | 2.45 times |

Proton Conducting Systems: Imidazole is a cornerstone in the development of anhydrous proton-conducting materials, which are essential for high-temperature proton-exchange membrane fuel cells (PEMFCs). Imidazole facilitates proton transport through a "Grotthus-type" hopping mechanism, where protons move between adjacent imidazole molecules. acs.orgacs.org Researchers have incorporated imidazole into various matrices to create stable and efficient proton conductors. These include:

Crystalline 2D-Polymers: Benzimidazole-linked 2D-polymers exhibit ultrahigh pristine proton conductivity (3.2 × 10⁻² S cm⁻¹) at 95 °C. acs.org

Nanocrystalline Cellulose (B213188): Imidazole-doped nanocrystalline cellulose shows conductivity of approximately 10⁻¹ S/m at 160 °C, with proton transport occurring via the OH groups of cellulose and reorienting imidazole rings. acs.org

Collagen Composites: An imidazole-collagen composite becomes a proton conductor above 120 °C, reaching a conductivity of approximately 10⁻³ S/m at 200 °C. mdpi.com

Molecular Sieves: Imidazole introduced into aluminophosphate molecular sieves creates proton-conducting composites where the basicity of imidazole allows it to interact with acid centers in the matrix to facilitate proton transport. nih.gov

Role in Enzyme Mimicry and Biomimetic Research (in vitro and theoretical studies)

The structural motifs of imidazole and malate are found in biological systems, making them ideal candidates for biomimetic research and the design of systems that mimic enzyme function.

The imidazole side chain of the amino acid histidine is crucial for the catalytic activity of many enzymes. nih.gov This has inspired the development of biomimetic catalysts. For example, catalyst systems combining simple iron salts with 1-aryl-substituted imidazole ligands have been designed to mimic the function of non-heme iron-containing enzymes for the epoxidation of olefins. nih.gov In these systems, the imidazole ligand is essential for catalytic activity. nih.gov

The concept of enzyme mimicry has also been extended to nanomaterials, or "nanozymes." A recent study developed a colorimetric sensor array using copper-based metal-organic frameworks (Cu@MOFs) whose laccase-like activity was significantly enhanced by imidazole. nih.gov The imidazole was found to accelerate electron transfer on the nanozyme surface, boosting its catalytic efficiency in a biomimetic fashion. nih.gov Furthermore, research groups have an ongoing interest in synthesizing and studying imidazole and imidazolium derivatives of amino acids for their biomimetic and bioactive capabilities. nih.gov

Applications in Molecular Recognition and Sensor Development

The unique binding properties of both imidazole and malic acid have led to their widespread use in the development of chemical sensors for a variety of analytes.

Imidazole-Based Sensors: The electron-rich imidazole ring can readily bind with a wide range of ions and molecules, making it a versatile platform for sensor design. rsc.org Researchers have developed numerous imidazole-based sensors that operate through fluorescence or colorimetric changes upon binding to a target analyte. rsc.orgrsc.orgacs.org Key examples include:

Anion Sensing: Imidazole derivatives have been designed as highly selective colorimetric sensors for the fluoride (B91410) anion. rsc.orgeurjchem.com

Molecule Sensing: A fluorescent probe based on a substituted imidazole was created for the ultrasensitive and rapid detection of hydrazine (B178648) in various media, including thin films. rsc.org

Pollutant Sensing: An array of imidazole-regulated nanozymes was used to create a colorimetric sensor for discriminating between different phenolic pollutants in water. nih.gov

Malic Acid in Sensor Development: Malic acid itself is an important analyte to detect, particularly in food production and biomedical studies. This has driven the development of specific malic acid sensors:

Enzyme-Based Biosensors: Amperometric biosensors have been developed using the enzyme malate quinone oxidoreductase (MQO) immobilized on an electrode to detect malic acid with a low detection limit of 5 µM. nih.govresearchgate.net

Genetically Encoded Sensors: A protein-based fluorescent biosensor named "Malon" was engineered to be specifically responsive to malate, enabling real-time monitoring of enzymatic reactions in vitro and in living cells. nih.gov

Luminescent Hydrogels: A hydrogel formed by the self-assembly of silver nanoclusters and L-malic acid was shown to be a highly sensitive and selective sensor for Fe³⁺ ions. mdpi.com

Nanozyme Sensors: An electrochemical sensor using zinc oxide nanoparticles combined with carbon nanotubes was developed as a nanozyme-based alternative for detecting malic acid. confer.cz

| Sensing Component | Sensor Type | Target Analyte | Key Finding | Reference |

|---|---|---|---|---|

| Imidazole Derivative | Colorimetric | Fluoride (F⁻) | Selective color change from yellow to red in the presence of F⁻. | eurjchem.com |

| Substituted Imidazole | Fluorescent | Hydrazine (N₂H₄) | Ultrasensitive detection in solution, gel, and thin film form. | rsc.org |

| Malate Quinone Oxidoreductase | Amperometric Biosensor | Malic Acid | Detection limit of 5 µM for monitoring malolactic fermentation. | nih.gov |

| "Malon" Protein | Genetically Encoded Fluorescent | Malate | Enables real-time sensing of malate levels in living systems. | nih.gov |

| L-Malic Acid / Ag Nanocluster | Luminescent Hydrogel Film | Iron (Fe³⁺) | Highly selective with a low detection limit of 0.3 µM. | mdpi.com |

Utilization in Protein Crystallization and Biophysical Buffer Systems

Imidazole is a ubiquitous and indispensable tool in protein biochemistry, primarily for its role as a biological buffer and as a key reagent in protein purification.

Biophysical Buffer Systems: Imidazole has a pKa of approximately 6.95, making it an excellent buffer for maintaining a stable pH in the range of 6.2 to 7.8. wikipedia.org This range is physiologically relevant and is often optimal for maintaining the structural integrity and activity of many proteins during in vitro experiments.

Protein Purification and Crystallization: The most common application of imidazole is in the purification of recombinant proteins that have been engineered to include a polyhistidine tag (His-tag). wikipedia.orgquora.com This technique, known as immobilized metal affinity chromatography (IMAC), relies on the affinity of the histidine residues for nickel (Ni²⁺) or cobalt (Co²⁺) ions that are chelated to a chromatography resin. quora.comnih.gov Imidazole, with its similar structure to the side chain of histidine, is used to control the binding and elution of the protein.

Lysis and Wash Buffers: Low concentrations of imidazole (e.g., 5-20 mM) are included in the lysis and wash buffers to prevent proteins without a His-tag from binding non-specifically to the resin. quora.comnih.gov

Elution Buffer: A high concentration of imidazole (e.g., 150-500 mM) is used in the elution buffer. The imidazole outcompetes the His-tag for binding to the metal ions, thus displacing the tagged protein from the resin and allowing for its collection in a purified form. quora.comnih.gov

Following purification, imidazole is often used as a buffering agent in protein crystallization trials. researchgate.net In some cases, imidazole molecules have been observed in the final crystal structure, binding to hydrophobic pockets on the protein's surface and potentially aiding in the formation of a stable crystal lattice. researchgate.net

| Buffer Type | Typical Imidazole Concentration (mM) | Purpose | Reference |

|---|---|---|---|

| Lysis Buffer | 5 - 10 | To lyse cells while preventing initial non-specific binding. | nih.gov |

| Wash Buffer | 10 - 40 | To wash away weakly and non-specifically bound contaminant proteins. | quora.comnih.gov |

| Elution Buffer | 150 - 500 | To compete with the His-tag and elute the target protein from the resin. | quora.comnih.gov |

Analytical Methodologies for the Study of 2 Hydroxypropanedioic Acid;1h Imidazole Systems

Chromatographic Separation and Detection Techniques for Related Species

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of imidazole (B134444) and carboxylic acid species due to its high resolution and sensitivity.

Research Findings: Methods for the separation of imidazole-related compounds often utilize reverse-phase (RP) or hydrophilic interaction liquid chromatography (HILIC). For instance, 1H-Imidazole-4-carboxylic acid can be effectively separated using an RP-HPLC method with a simple mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid. sielc.com For compatibility with mass spectrometry, formic acid is a preferred substitute for phosphoric acid. sielc.com HILIC, using a silica (B1680970) column with a mobile phase of high organic content (e.g., 80% acetonitrile) and an aqueous component, is also highly suitable for polar bases like imidazole. chromforum.org

For the analysis of dicarboxylic acids such as tartronic acid (2-hydroxypropanedioic acid), anion-exchange chromatography is a powerful approach. A patented method for detecting tartronic acid in cucumber extracts employs a weak base anion-exchange column (Hypersil SAX, 5 µm, 4.6×250 mm) with a sodium sulfate (B86663) solution as the mobile phase. google.com Detection is typically achieved using a UV detector at a wavelength of approximately 215 nm. google.com The simultaneous analysis of multiple imidazole derivatives has been achieved using a C8 column with a mobile phase of methanol (B129727) and potassium phosphate (B84403) buffer at pH 3.2, with UV detection at 300 nm. nih.govnih.gov

Table 1: HPLC Methodologies for Imidazole and Carboxylic Acid Compounds

| Analyte | Chromatography Mode | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|---|

| 1H-Imidazole-4-carboxylic acid | Reverse Phase (RP) | Newcrom R1 | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | UV/MS | sielc.com |

| Tartronic Acid | Anion-Exchange | Hypersil SAX (5 µm, 4.6×250 mm) | 0.02–0.3 mol/L Sodium Sulfate | UV (215 nm) | google.com |

| Imidazole Derivatives (e.g., Secnidazole) | Reverse Phase (RP) | Thermo Scientific® BDS Hypersil C8 (5 µm) | Methanol: 0.025 M KH2PO4 (70:30, v/v), pH 3.2 | UV (300 nm) | nih.govnih.gov |

| Imidazole (general) | Hydrophilic Interaction (HILIC) | Silica Gel | Acetonitrile:Water (e.g., 80:20) with acid modifier | UV | chromforum.org |

Mass Spectrometry for Compositional and Fragmentation Analysis

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is indispensable for confirming the identity of 2-hydroxypropanedioic acid and 1H-imidazole and for elucidating the structure of their potential adducts or reaction products.

Research Findings: Electrospray ionization (ESI) is a soft ionization technique commonly used for these types of polar molecules, often detecting them as protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. nih.govresearchgate.net In studies of complex biological mixtures, additives such as ascorbic acid may be used to reduce the formation of unwanted adducts during ionization, thereby improving spectral quality. google.com

Tandem mass spectrometry (MS/MS) provides detailed structural information through collision-induced dissociation (CID). Studies on the fragmentation of imidazole ribosides have shown that the imidazole ring itself is quite stable and does not typically open during fragmentation. Instead, the major fragmentation route involves the loss of substituents as small, stable molecules (e.g., NH₃, CO₂, H₂O). nih.gov For dicarboxylic acids, a characteristic fragmentation pathway is the loss of one or more carboxyl groups through decarboxylation ([M-H-CO₂]⁻). researchgate.netnih.gov For example, the primary fragmentations of [M-H]⁻ ions from dicarboxylic acids often include the loss of water and carbon dioxide. researchgate.net Analysis of TBDMS-derivatized citric acid, a tricarboxylic acid, showed fragment ions corresponding to the loss of two carboxyl groups during CID. nih.gov This knowledge is crucial for identifying the components of a 2-hydroxypropanedioic acid;1H-imidazole system, as the expected fragmentation patterns can be predicted and matched to experimental data.

Table 2: Common Fragment Ions in Mass Spectrometry of Related Compounds

| Compound Class | Ionization Mode | Parent Ion | Primary Fragmentation Pathway | Resulting Fragment | Reference |

|---|---|---|---|---|---|

| Imidazole Derivatives | Positive (ESI) | [M+H]⁺ | Loss of substituents | Varies based on substituent | nih.gov |

| Dicarboxylic Acids | Negative (ESI) | [M-H]⁻ | Loss of carbon dioxide (decarboxylation) | [M-H-CO₂]⁻ | researchgate.netnih.gov |

| Dicarboxylic Acids | Negative (ESI) | [M-H]⁻ | Loss of water | [M-H-H₂O]⁻ | researchgate.net |

| Carboxylic Acids/Esters | Hard Ionization (EI) | M⁺ | Cleavage of carboxyl group | [OCOH]⁺ (m/z 45) | acdlabs.com |

Spectrophotometric Quantification Methods for Detection of Interactions

UV-Visible spectrophotometry is a versatile and accessible technique for quantifying compounds and studying interactions that result in a change in the chromophoric properties of the system.

Research Findings: While a specific method for the direct interaction of 2-hydroxypropanedioic acid and 1H-imidazole is not detailed in the reviewed literature, the principles of spectrophotometric analysis are well-established for related systems. The method relies on Beer-Lambert Law, where the absorbance of a chromophore is directly proportional to its concentration. Imidazole itself has a UV absorbance maximum that can be used for quantification.

Interactions between molecules, such as acid-base reactions or complex formation, can be monitored if one or more of the species involved undergoes a change in its absorption spectrum (a shift in λₘₐₓ or a change in molar absorptivity). For instance, the reaction of clavulanic acid with imidazole produces a product with a strong absorbance at 312 nm, which is used for its quantification. nih.gov Similarly, spectrophotometric titration is a common method for determining the pKa of imidazole derivatives. acdlabs.com In this approach, the absorbance is measured at a fixed wavelength across a range of pH values. The resulting absorbance vs. pH curve can be analyzed to determine the pKa, which corresponds to the pH at which the protonated and deprotonated species are in equal concentration. This method could be applied to study the proton transfer between 2-hydroxypropanedioic acid and 1H-imidazole by monitoring the pH-dependent spectral changes of the imidazole chromophore.

Table 3: Spectrophotometric Applications in Imidazole-Related Systems

| Application | Principle | Wavelength (λ) | Measured Parameter | Reference |

|---|---|---|---|---|

| Quantification of Clavulanate | Formation of absorbing product with imidazole | 312 nm | Absorbance of product | nih.gov |

| pKa Determination of Imidazole | pH-dependent shift in UV spectrum | Fixed (e.g., near λₘₐₓ) | Absorbance vs. pH | acdlabs.com |

| Quantification of 7-ACA | Formation of product with imidazole reagent | 316 nm | Absorbance of product | dergipark.org.tr |

| Quantification of Imidacloprid | Formation of colored azo dye via diazotization-coupling | 414.5 nm | Absorbance of product | nih.gov |

Potentiometric Titration for pKa Determination in Related Imidazole/Acid Systems

Potentiometric titration is a highly accurate and standard method for determining the acid dissociation constants (pKa) of ionizable groups. This is particularly relevant for the this compound system, which contains both acidic (carboxylic acid) and basic (imidazole) functional groups.

Research Findings: The methodology involves the gradual addition of a strong acid or base titrant to a solution of the analyte while monitoring the pH with a calibrated electrode. creative-bioarray.commdpi.com The pKa values are determined from the inflection points of the resulting titration curve, which can be precisely located by plotting the first or second derivative of pH with respect to the volume of titrant added. nih.govdoi.org

Studies on pyrrole-imidazole polyamides, which contain both imidazole and carboxylic acid moieties, demonstrate the utility of this technique. nih.govdoi.org In these systems, distinct pKa values are observed for the carboxylic acid group (typically around pH 3.6), the imidazole residues (pH 6.2-6.7), and other basic groups like tertiary amines (around pH 9.6). nih.gov The exact pKa of the imidazole moiety can be influenced by its chemical environment, such as the presence of nearby electron-withdrawing groups. nih.gov To ensure accuracy, the titration is typically performed under an inert atmosphere (e.g., argon) to prevent interference from dissolved carbon dioxide, and the ionic strength of the solution is kept constant. nih.govdoi.org

Table 4: pKa Values of Related Imidazole and Carboxylic Acid Compounds Determined by Potentiometric Titration

| Compound/Functional Group | System | pKa Value | Reference |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Pyrrole-Imidazole Polyamide | ~3.60 - 3.68 | nih.gov |

| Terminal Imidazole | Pyrrole-Imidazole Polyamide | ~6.45 - 6.74 | nih.gov |

| Internal Imidazole | Pyrrole-Imidazole Polyamide | ~6.26 - 6.54 | nih.gov |

| N-methylimidazole | Aqueous Solution | 7.18 ± 0.02 | nih.gov |

| Clavulanate Potassium | Aqueous Solution | ~3.52 | dergipark.org.tr |

Future Directions and Emerging Research Avenues for 2 Hydroxypropanedioic Acid;1h Imidazole

Exploration of Novel and Sustainable Synthetic Pathways

The future synthesis of 2-hydroxypropanedioic acid;1H-imidazole will likely prioritize green and sustainable methodologies over traditional synthesis routes. Research will probably focus on improving efficiency, reducing waste, and utilizing renewable resources.

Future investigations would systematically explore various eco-friendly techniques for the co-crystallization or salt formation of tartronic acid and imidazole (B134444). Methods such as solvent-assisted grinding, ultrasound-assisted synthesis, and slurry crystallization are promising avenues. bohrium.comijspr.comnih.gov The use of green solvents, or even solvent-free conditions, will be a key research focus. tandfonline.com For instance, the synthesis of imidazole derivatives has been successfully achieved under solvent-free conditions using recoverable magnetic nanocatalysts, a technique that could be adapted for this complex. tandfonline.com

Furthermore, the sustainable sourcing of the precursors is a critical research direction. Tartronic acid can be produced through green oxidation of bio-lactic acid or glycerol, a byproduct of biodiesel production. rsc.orgsigmaaldrich.com Similarly, green synthetic routes for imidazole using multi-component reactions under mild conditions are being developed. iau.irias.ac.in Future work will aim to integrate these sustainable precursor syntheses into a streamlined, environmentally benign process for producing the final compound.

Table 1: Hypothetical Comparison of Synthetic Pathways for this compound

| Synthetic Method | Precursors | Conditions | Hypothetical Yield (%) | Sustainability Notes |

| Conventional Evaporation | Tartronic Acid, Imidazole | Organic Solvent (e.g., Ethanol) | 85-95 | High solvent use, potential for residual solvent impurities. nih.gov |

| Liquid-Assisted Grinding | Tartronic Acid, Imidazole | Minimal "green" solvent (e.g., water, ethanol) | 90-98 | Reduced solvent waste, high efficiency, scalable. |

| Ultrasound-Assisted Synthesis | Tartronic Acid, Imidazole | Aqueous Slurry | >95 | Energy efficient, rapid reaction times, improved crystal quality. ijspr.com |

| One-Pot Reaction | Bio-glycerol, Imidazole Precursors | Integrated Catalytic System | 70-85 | High atom economy, use of renewable feedstock. rsc.orggoogle.com |

Advanced Characterization Techniques for Real-Time and In-Situ Analysis

To fully understand the formation and behavior of this compound, researchers will need to employ advanced characterization techniques capable of real-time and in-situ analysis. While standard solid-state characterization methods like Powder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction (SCXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy will remain essential for confirming the crystal structure and thermal properties, dynamic processes require more sophisticated tools. ijaresm.comresearchgate.net

Future research should focus on utilizing techniques like in-situ Raman and NIR spectroscopy to monitor the co-crystallization process in real time. This can provide invaluable kinetic data and insights into the intermolecular interactions, such as proton transfer and hydrogen bond formation, as they occur. Terahertz time-domain spectroscopy (THz-TDS) could also emerge as a powerful tool for probing the low-frequency vibrational modes corresponding to the intermolecular hydrogen bonding network, providing a unique fingerprint of the co-crystal structure.

Table 2: Advanced Characterization Techniques and Their Potential Insights

| Technique | Type of Analysis | Information Gained |

| In-situ Raman Spectroscopy | Real-time monitoring | Kinetics of formation, detection of polymorphic transitions, real-time tracking of hydrogen bond changes. |

| Terahertz Time-Domain Spectroscopy (THz-TDS) | Spectroscopic | Probing of intermolecular vibrational modes, characterization of the crystal lattice, non-destructive analysis. |

| Solid-State NMR (ssNMR) | Structural | Precise determination of proton positions, characterization of proton transfer, analysis of molecular dynamics in the solid state. |

| Atomic Force Microscopy (AFM) | Morphological | High-resolution surface imaging, investigation of crystal growth mechanisms at the nanoscale. |

Integration with Artificial Intelligence and Machine Learning for Predictive Material Design

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to revolutionize the discovery and design of new materials like this compound. Instead of relying solely on trial-and-error experimental screening, predictive models can significantly accelerate the process. crystallizationsystems.com

Future research will involve developing and training ML models, such as artificial neural networks (ANN) and support vector machines (SVM), to predict the likelihood of co-crystal formation between tartronic acid and a wide range of imidazole derivatives. scilit.combohrium.com These models can be trained on large crystallographic databases and use molecular descriptors to identify key factors governing co-crystallization. nih.gov

Furthermore, generative AI models could be employed to design novel imidazole-based co-formers with specific target properties. github.io For example, a generative adversarial network (GAN) could be trained to propose new molecular structures that are likely to form stable co-crystals with tartronic acid, while also being optimized for a desired property, such as enhanced solubility or specific electronic characteristics. This approach combines predictive power with creative design, opening a vast chemical space for exploration. github.io

Table 3: Illustrative Performance of a Predictive ML Model for Co-Crystal Formation

| Model Type | Training Data | Validation Metric | Prediction Accuracy | Key Feature Importance (Hypothetical) |

| Gradient Boosting Classifier | 10,000+ known co-crystal/non-co-crystal pairs | 10-fold Cross-Validation | ~92% | Hydrogen bond donors/acceptors, pKa difference, molecular shape. |

| Artificial Neural Network | Molecular graph representations | Independent Test Set | ~90% | Thermodynamic parameters, electrostatic potential surfaces. scilit.com |

Development of Targeted Academic Applications in Emerging Fields

The unique combination of a dicarboxylic acid and an imidazole moiety suggests that this compound could find applications in several emerging scientific fields. Research will move beyond fundamental characterization to explore its functional potential.

One promising area is in the development of novel functional materials. The imidazole ring is a key component in many biological systems and has shown potential in creating supramolecular complexes for medicinal applications. nih.gov The tartronic acid component could modulate solubility and stability. Therefore, future studies might investigate this compound as a building block for metal-organic frameworks (MOFs) or as a component in proton-conducting materials for fuel cell membranes, leveraging the proton-donating and accepting capabilities of both moieties.

Another emerging application lies in organic electronics. Co-crystals are being explored for their tunable electronic properties. frontiersin.org Research could focus on whether the charge-transfer interactions between the electron-rich imidazole and the functional groups of tartronic acid can be exploited to create new semiconducting or photoluminescent materials.

Multiscale Modeling of Complex Intermolecular Phenomena and Functional Predictions

To gain a deep, fundamental understanding of this compound, future research will heavily rely on multiscale modeling techniques. These computational methods can bridge the gap between the electronic structure of individual molecules and the bulk properties of the crystalline material. rsc.orgrsc.org

At the most fundamental level, quantum mechanical calculations, such as Density Functional Theory (DFT), will be used to accurately model the hydrogen bonding and potential proton transfer between the tartronic acid and imidazole molecules. nih.gov This can help clarify whether the compound exists as a co-crystal or a salt.

These quantum mechanical insights can then be used to develop accurate force fields for large-scale Molecular Dynamics (MD) simulations. nih.gov MD simulations can predict the crystal lattice structure, study its stability at different temperatures and pressures, and model dynamic processes like crystal growth or dissolution. This multi-scale approach allows for the prediction of macroscopic properties, such as mechanical strength or thermal conductivity, based on the underlying intermolecular interactions, providing a powerful tool for rational material design. rsc.orgnih.gov

Q & A

Q. Methodological Considerations :

Q. Table 1: Representative Synthetic Routes for 1H-Imidazole Derivatives

| Compound | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 2,4,5-Triphenyl-1H-imidazole | Benzil, NH₄OAc, glacial acetic acid | 75 | |

| 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 4-Chlorobenzaldehyde, NH₄OAc, ethanol | 68 |

How can structural characterization techniques resolve ambiguities in imidazole derivative identification?

Basic Research Question

Advanced spectroscopic and crystallographic methods are critical:

Q. Methodological Tips :

- Use DEPT-135 NMR to identify CH₂ groups in dihydroimidazoles.

- Pair IR spectroscopy with computational DFT calculations to validate carbonyl stretching frequencies .

How can factorial design optimize reaction conditions for synthesizing 2-hydroxypropanedioic acid-functionalized imidazoles?

Advanced Research Question

Factorial design systematically evaluates variables (e.g., temperature, molar ratios) to maximize yield and purity:

- Example : A 2³ factorial design could test temperature (25–80°C), solvent (water vs. ethanol), and catalyst loading (0.5–2 mol%). Response surface modeling identifies optimal conditions .

Case Study :

In the synthesis of 2-phenyl-1H-benzimidazoles, varying aryl substituents (R₁–R₆) and reaction time significantly impacted EGFR inhibition potency .

How should researchers address contradictions in biological activity data across imidazole derivative studies?

Advanced Research Question

Discrepancies in antimicrobial or anticancer activity often arise from:

- Assay variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or incubation times .

- Structural nuances : Minor substituent changes (e.g., Cl vs. Br) alter pharmacokinetic properties .

Q. Resolution Strategies :

- Perform dose-response curves (IC₅₀) under standardized conditions.

- Cross-validate results using orthogonal assays (e.g., fluorescence-based vs. MTT assays) .

What computational tools predict synthetic pathways and bioactivity for novel imidazole derivatives?

Advanced Research Question

AI-driven platforms streamline retrosynthesis and activity prediction:

- Retrosynthesis tools : Use Pistachio, Reaxys, and BKMS_Metabolic databases to propose feasible routes for functionalized imidazoles (e.g., propargyl 1H-imidazole-1-carboxylate) .

- Molecular docking : Predict EGFR binding affinities for 2-phenyl-1H-benzimidazoles via AutoDock Vina or Schrödinger .

Q. Table 2: Computational Workflow for Imidazole Derivative Design

| Step | Tools/Parameters | Outcome |

|---|---|---|

| Retrosynthesis | Template_relevance models | Feasible synthetic routes |

| Docking | Glide SP scoring (Schrödinger) | Binding energy (kcal/mol) |

| ADMET Prediction | SwissADME, pkCSM | Toxicity and bioavailability |

What strategies improve the stability of imidazole derivatives in aqueous media?

Advanced Research Question

Hydrolytic instability, particularly for hydrochlorides, is mitigated by:

- pH buffering : Maintain solutions at pH 5–6 to prevent imidazole ring protonation .

- Lyophilization : Stabilize hydrazinyl derivatives as lyophilized powders for long-term storage .

Q. Experimental Validation :

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.